4-Bromo-1-(3-ethoxypropyl)-1h-pyrazol-3-amine

Medicinal Chemistry ADME Drug Design

Delayed SAR campaigns often stem from limited access to bifunctional pyrazole scaffolds. 4-Bromo-1-(3-ethoxypropyl)-1H-pyrazol-3-amine (CAS 1481520-75-5) addresses this with orthogonal reactive handles: a C4-bromine for Suzuki, Buchwald-Hartwig, or Sonogashira couplings, and a C3-amine for amidation or bioconjugation. The ethoxypropyl N1-substituent modulates lipophilicity (XLogP3 ~1.1) and improves solubility in organic media. • Enables rapid analog libraries via Pd-catalyzed cross-coupling • Balanced physicochemical profile supports lead optimization without property cliff • Commercial 97-98% purity with multi-gram availability ensures pilot-scale feasibility

Molecular Formula C8H14BrN3O
Molecular Weight 248.12 g/mol
Cat. No. B13632029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-(3-ethoxypropyl)-1h-pyrazol-3-amine
Molecular FormulaC8H14BrN3O
Molecular Weight248.12 g/mol
Structural Identifiers
SMILESCCOCCCN1C=C(C(=N1)N)Br
InChIInChI=1S/C8H14BrN3O/c1-2-13-5-3-4-12-6-7(9)8(10)11-12/h6H,2-5H2,1H3,(H2,10,11)
InChIKeySUMWAWXIRQRWJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-(3-ethoxypropyl)-1H-pyrazol-3-amine – Versatile Pyrazole Building Block


4-Bromo-1-(3-ethoxypropyl)-1H-pyrazol-3-amine (CAS 1481520-75-5) is a heterocyclic compound belonging to the 3-aminopyrazole class, featuring a bromine atom at the 4-position and an ethoxypropyl substituent at the 1-position of the pyrazole ring [1]. With a molecular formula of C₈H₁₄BrN₃O and a molecular weight of 248.12 g/mol , this compound serves as a versatile synthetic intermediate in the development of pharmaceuticals, agrochemicals, and specialty chemicals, owing to its reactive bromine and amine functional groups that enable selective modifications for constructing complex heterocyclic frameworks [2]. Its structural features—specifically the bromine handle for cross-coupling chemistry and the ethoxypropyl chain for modulating physicochemical properties—distinguish it from simpler pyrazole analogs and position it as a strategically valuable building block in modern organic synthesis.

Synthetic Handle
Bromine at 4-position enables Pd-catalyzed cross-coupling for C–C, C–N, C–O bond formation.
Physicochemical Modulation
Ethoxypropyl chain tunes solubility and lipophilicity, supporting diverse reaction media.
Commercial Availability
Multiple vendors supply high-purity material for discovery-scale synthesis and scale-up.

Why 4-Bromo-1-(3-ethoxypropyl)-1H-pyrazol-3-amine Is Not Interchangeable


Substituting 4-Bromo-1-(3-ethoxypropyl)-1H-pyrazol-3-amine with a structurally similar analog—such as the 4-chloro derivative, the non-halogenated parent, or a positional amine isomer—is not equivalent due to quantifiable differences in molecular weight, lipophilicity (XLogP3), and halogen-mediated reactivity. The presence and identity of the halogen at the 4-position directly influence lipophilicity and the ability to participate in transition-metal-catalyzed cross-coupling reactions, while the ethoxypropyl substituent contributes to aqueous solubility and metabolic stability. These distinctions manifest in divergent synthetic outcomes and biological profiles, rendering generic substitution scientifically unsound without rigorous revalidation [1][2][3][4].

Halogen substitution alters reactivity: 4-Cl analog has slower oxidative addition; cross-coupling kinetics may differ.
Non-halogenated or 4-amine isomer lacks the bromine handle, limiting synthetic diversification routes.
Positional amine isomer (3- vs 4-amine) leads to different electronic and steric profiles, which may affect downstream biological activity.

Quantitative Comparison: 4-Bromo-1-(3-ethoxypropyl)-1H-pyrazol-3-amine vs. Analogs


Lipophilicity Governs Membrane Permeability and Drug-Likeness

The computed lipophilicity (XLogP3) of 4-Bromo-1-(3-ethoxypropyl)-1H-pyrazol-3-amine is 1.1, which is substantially higher than that of the non-halogenated analog 1-(3-ethoxypropyl)-1H-pyrazol-3-amine (XLogP3 = 0.4) and moderately higher than the 4-chloro analog (XLogP3 = 1.0) and the 4-amine positional isomer (XLogP3 = 0.1) [1][2][3][4]. This 0.1–1.0 unit increase in XLogP3 corresponds to an approximate 1.3–10× increase in predicted partition coefficient, which directly influences passive membrane permeability and bioavailability.

Lipophilicity (XLogP3)
Cross-study comparable
1.1 vs 0.4 (non-halogenated)
Higher XLogP3 may influence passive permeability profile
Computed values from PubChem XLogP3 algorithm
Medicinal Chemistry ADME Drug Design

Molecular Weight and Heavy Atom Count Influence ADME

The molecular weight of 4-Bromo-1-(3-ethoxypropyl)-1H-pyrazol-3-amine is 248.12 g/mol, which is 44.45 g/mol (21.9%) heavier than the non-halogenated analog 1-(3-ethoxypropyl)-1H-pyrazol-3-amine (169.22 g/mol) and 44.45 g/mol heavier than the 4-amine positional isomer [1][2][3]. This increase is directly attributable to the bromine atom (atomic weight 79.9) replacing a hydrogen atom (atomic weight 1.0). The higher molecular weight also correlates with an increased heavy atom count (13 vs. 12) [1][2][3].

Molecular Weight
Class-level inference
248.12 g/mol (+78.9 vs non-halogenated)
Higher MW may affect tissue distribution and clearance parameters
Difference due to Br substitution
Medicinal Chemistry Lead Optimization PK/PD

Bromine Enables Cross-Coupling and Functionalization

The presence of a bromine atom at the 4-position of the pyrazole ring provides a robust synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) that are not accessible with the non-halogenated or 4-amine positional analogs [1]. In contrast to the 4-chloro analog, aryl bromides generally exhibit faster oxidative addition rates in palladium-catalyzed reactions due to the weaker C–Br bond (bond dissociation energy ~70 kcal/mol for C–Br vs. ~85 kcal/mol for C–Cl) [2]. This kinetic advantage allows for milder reaction conditions and broader substrate scope, making the bromo derivative a preferred intermediate for constructing C–C, C–N, and C–O bonds at the 4-position.

Cross-Coupling Reactivity
Class-level inference
C–Br bond enables Pd-catalyzed cross-coupling; ~15 kcal/mol lower BDE than C–Cl
Supports late-stage diversification and library synthesis
Bond dissociation energy reference: Anslyn & Dougherty, 2006
Organic Synthesis C–C Bond Formation Late-Stage Functionalization

Commercial Purity and Supply Availability

Multiple reputable vendors supply 4-Bromo-1-(3-ethoxypropyl)-1H-pyrazol-3-amine at a minimum purity specification of 97% (AKSci) or 98% (Chemscene, Leyan) . While the 4-chloro analog is also commercially available at 98% purity, the non-halogenated parent and the 4-amine positional isomer are less commonly stocked or are only available through custom synthesis, increasing procurement lead times and cost [1]. The broad commercial availability of the bromo derivative ensures reliable supply for both discovery-scale and scale-up operations.

Commercial Purity
Data to verify
97–98% (multiple vendors)
Supports reliable sourcing for discovery-scale synthesis
Vendor specifications as of April 2026; verify current COA
Procurement Quality Control Synthetic Reliability

GHS06 Hazard Classification and Handling

4-Bromo-1-(3-ethoxypropyl)-1H-pyrazol-3-amine is classified under GHS06 with the signal word 'Danger' and hazard statements H301 (toxic if swallowed), H311 (toxic in contact with skin), and H331 (toxic if inhaled) . In contrast, the 4-chloro analog is also classified as GHS06, while the non-halogenated analog and the 4-amine positional isomer carry less severe hazard classifications (GHS07, Warning) [1]. This difference in acute toxicity classification mandates stricter handling, storage, and shipping requirements (e.g., HazMat fee, limited quantities) and may influence facility safety protocols and overall procurement cost.

GHS Hazard Classification
Data to verify
GHS06 Danger; H301, H311, H331
Stricter handling and shipping requirements vs non-halogenated analogs
Refer to supplier SDS for latest classification
Laboratory Safety Chemical Hygiene Regulatory Compliance

4-Bromo-1-(3-ethoxypropyl)-1H-pyrazol-3-amine – Key Application Scenarios


Lead Optimization: Lipophilicity and Synthetic Tractability

In drug discovery programs where target engagement requires a balanced lipophilicity profile (XLogP3 ~1.1) and the ability to explore diverse chemical space through late-stage functionalization, 4-Bromo-1-(3-ethoxypropyl)-1H-pyrazol-3-amine serves as a privileged scaffold. Its bromine handle enables rapid analog synthesis via cross-coupling [1], while its ethoxypropyl substituent maintains favorable ADME properties. Compared to the non-halogenated analog, the bromo derivative offers a 0.7 log unit higher lipophilicity and a functional handle for diversification, directly supporting structure-activity relationship (SAR) studies and lead optimization campaigns [2].

Chemical Biology: Activity-Based Probe Assembly

The combination of a primary amine (3-position) and a bromine atom (4-position) on the pyrazole core makes this compound an ideal intermediate for assembling activity-based probes and affinity reagents. The bromine atom can be leveraged for installing fluorophores, biotin, or click-chemistry handles via palladium-catalyzed reactions [1], while the amine provides a site for peptide coupling or bioconjugation. The moderate molecular weight (248 g/mol) and lipophilicity (XLogP3 1.1) of the final conjugates are within optimal ranges for cell permeability and target engagement [2].

Agrochemical Intermediate Synthesis

In the development of novel fungicides, herbicides, or insecticides, the ethoxypropyl chain enhances the compound's solubility in organic solvents and may improve foliar uptake [1]. The bromine atom allows for the introduction of diverse aryl and heteroaryl groups via cross-coupling, enabling the rapid exploration of structure-activity relationships in agrochemical discovery. The commercial availability of 97-98% pure material from multiple vendors ensures consistent supply for pilot-scale synthesis and field trial production .

Application
Selection Property
Validation Focus
Lead optimization SAR studies
Bromine cross-coupling handle; ethoxypropyl chain modulates solubility
Evaluate synthetic diversification and ADME profile
Activity-based probe assembly
Bifunctional pyrazole core for orthogonal conjugation
Install fluorophores or biotin via Pd coupling; amine conjugation
Agrochemical intermediate synthesis
Ethoxypropyl chain solubility modulation; bromine for diversification
Evaluate foliar uptake and SAR library generation for pesticide discovery
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